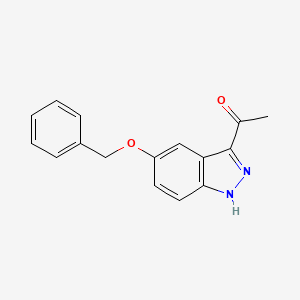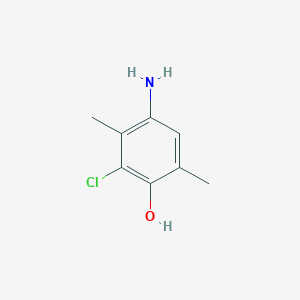
tert-butyl 4-(5-cyano-2-hydroxyanilino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(5-cyano-2-hydroxyanilino)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyano group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(5-cyano-2-hydroxyanilino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
tert-butyl 4-(5-cyano-2-hydroxyanilino)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-cyano-2-hydroxyanilino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid .
Salbutamol impurity B: (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxyphenyl)ethanol.
Uniqueness
tert-butyl 4-(5-cyano-2-hydroxyanilino)piperidine-1-carboxylate is unique due to the presence of both a cyano group and a hydroxyphenyl group attached to a piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-cyano-2-hydroxyanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-8-6-13(7-9-20)19-14-10-12(11-18)4-5-15(14)21/h4-5,10,13,19,21H,6-9H2,1-3H3 |
InChI Key |
QQSMRYUKXLOTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)C#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide](/img/structure/B8619988.png)






![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)



![7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8620079.png)
![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)
